1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-2-21(18,19)14-8-7-13-12(14)20-9-10-3-5-11(6-4-10)15(16)17/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNIJOOHVWFMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-nitrobenzyl chloride with 2-mercaptoimidazole in the presence of a base to form the intermediate 2-[(4-nitrophenyl)methylsulfanyl]imidazole. This intermediate is then reacted with ethylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products
Reduction: 1-Ethylsulfonyl-2-[(4-aminophenyl)methylsulfanyl]-4,5-dihydroimidazole.
Substitution: Various substituted imidazole derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development aimed at treating various diseases.
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, with potential applications in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Properties : Research indicates that similar imidazole compounds can modulate inflammatory responses, suggesting that this compound may also possess anti-inflammatory effects .
Chemical Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions:
- Nucleophilic Substitution : The ethanesulfonyl group can undergo nucleophilic substitution reactions, allowing for the synthesis of new derivatives that may enhance biological activity or alter pharmacokinetic properties.
- Oxidation and Reduction Reactions : The compound can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis. Reduction reactions can revert these products back to sulfides, providing versatility in synthetic pathways.
Material Science
In addition to its pharmaceutical applications, this compound is being explored for its use in developing advanced materials. Its unique chemical properties may allow it to be incorporated into polymers or coatings that require specific functionalities, such as enhanced durability or resistance to environmental factors.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Synthesis and Characterization
A systematic approach was taken to synthesize this compound through multi-step reactions involving key intermediates. The final product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity. This study highlights the feasibility of synthesizing complex imidazole derivatives for further biological testing .
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the imidazole ring. This ring structure is known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their differences:
Physicochemical Properties
- Polarity : The target compound’s nitro and sulfonyl groups increase polarity (logP ~1.5–2.0 estimated), whereas analogs with halogenated substituents (e.g., Cl, CF₃) exhibit higher lipophilicity (logP ~2.5–3.5) .
- Molecular Weight : Ranges from 336–478 g/mol across analogs. The target compound (~350–400 g/mol) falls within drug-like molecular weight limits .
Biological Activity
1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antitumor, antibacterial, and other biological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazole ring, which is known for its versatile biological activity. The presence of the ethanesulfonyl and 4-nitrophenyl groups enhances its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, a study by Jain et al. (2020) demonstrated that similar compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549, SGC-7901, and HeLa cells. The compound 4f from the study showed an IC50 value comparable to established chemotherapeutics like 5-FU, indicating strong potential as an anticancer agent .
Table 1: Antiproliferative Activity of Imidazole Derivatives
The mechanism of action involves the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2. Specifically, treatment with compound 4f resulted in a significant increase in Bax expression and a decrease in Bcl-2 levels, leading to enhanced apoptosis in tumor cells .
Antibacterial Activity
Imidazole derivatives have also been evaluated for their antibacterial properties . Research indicates that these compounds can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating effectiveness comparable to standard antibiotics .
Table 2: Antibacterial Activity of Imidazole Derivatives
Other Biological Activities
Beyond antitumor and antibacterial effects, imidazole derivatives have been reported to possess a range of other biological activities including:
- Anti-inflammatory : Compounds exhibit properties that help reduce inflammation.
- Antiviral : Some derivatives have shown efficacy against viral infections.
- Antifungal : Certain imidazoles are effective against fungal pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their biological activities. The results indicated that modifications to the imidazole ring significantly influenced their pharmacological profiles, suggesting that structural optimization could lead to more potent compounds .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 1-(ethanesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The synthesis involves sequential alkylation, sulfonylation, and cyclization steps. Critical parameters include:
- Reaction temperature : Elevated temperatures (>80°C) for sulfonylation improve yield but risk decomposition of the nitro group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during alkylation, while dichloromethane is preferred for sulfonylation to minimize side reactions .
- Purification challenges : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves intermediates, but TLC monitoring (Rf ~0.4) is essential to confirm stepwise progression .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR : The imidazole ring protons (δ 3.2–3.8 ppm, dihydro protons) and ethanesulfonyl group (δ 1.4 ppm for CH3, δ 3.1 ppm for SO2CH2) are diagnostic. Aromatic protons from the 4-nitrophenyl group appear as a doublet at δ 8.2 ppm .
- IR : Key peaks include S=O stretching (1150–1200 cm⁻¹), C-N (imidazole) at 1600 cm⁻¹, and NO2 symmetric/asymmetric stretching (1350 cm⁻¹ and 1520 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]+ should match the theoretical m/z (e.g., 367.4 for C12H14N3O4S2) with fragmentation patterns reflecting sulfonyl and nitro group loss .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with imidazole derivatives showing IC50 values in the 10–50 µM range .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent, with comparisons to reference inhibitors like donepezil .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of sulfonylation in this compound?
- DFT calculations : Optimize transition states for sulfonylation using Gaussian09 at the B3LYP/6-31G(d) level. The ethanesulfonyl group’s electron-withdrawing effect lowers the activation energy (~25 kcal/mol) compared to bulkier sulfonyl derivatives .
- Molecular dynamics : Simulate solvent effects on reaction kinetics, revealing DMF stabilizes intermediates via hydrogen bonding with the imidazole NH .
Q. How to resolve contradictions in biological activity data across structurally similar derivatives?
- Meta-analysis : Compare substituent effects; e.g., replacing 4-nitrophenyl with 3-nitrophenyl (as in ) reduces antifungal activity by 40%, likely due to steric hindrance in target binding .
- Dose-response profiling : Use Hill slope analysis to distinguish nonspecific cytotoxicity (shallow slopes) from target-specific inhibition (steep slopes) .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Pharmacophore modeling : Identify essential features (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase. Derivatives lacking the nitro group show 10-fold lower affinity for bacterial dihydrofolate reductase .
- Isosteric replacements : Substitute the ethanesulfonyl group with a methanesulfonamido group to enhance solubility without compromising target engagement (logP reduced from 2.8 to 1.9) .
Q. How to design experiments for studying degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Major degradation products include sulfonic acid derivatives (m/z 245.1) and nitro-reduced intermediates .
- Oxidative stress : Use H2O2 (3% v/v) to simulate metabolic oxidation; observe cleavage of the imidazole ring via LC-MS/MS .
Methodological Considerations
Q. What advanced techniques address low yields in the final cyclization step?
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 45 mins, achieving 85% yield (vs. 60% conventional) by enhancing thermal efficiency .
- Catalytic optimization : Screen Pd/C (5% wt) or zeolites; H-ZSM-5 increases cyclization efficiency by stabilizing the transition state via acid sites .
Q. How to integrate high-throughput screening (HTS) for SAR refinement?
- Fragment-based libraries : Test 500+ derivatives in 384-well plates, using fluorescence polarization to quantify binding to C. albicans CYP51 (IC50 < 1 µM for lead candidates) .
- Cheminformatics : Apply Random Forest models (RDKit descriptors) to predict bioactivity, prioritizing derivatives with ClogP < 3 and topological polar surface area > 80 Ų .
Q. What experimental-computational feedback loops optimize reaction design?
- ICReDD framework : Combine quantum mechanics (QM) reaction path searches with robotic experimentation. For example, QM identifies DMF as optimal for sulfonylation, validated via automated liquid handling systems .
- Bayesian optimization : Iteratively refine reaction conditions (e.g., temperature, catalyst loading) to maximize yield, reducing optimization cycles by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
